9H-Xanthen-9-one, 2,3,4-trimethoxy-

Carbonic Anhydrase Inhibition Cancer Therapeutics Enzyme Kinetics

9H-Xanthen-9-one, 2,3,4-trimethoxy- (CAS 6563-46-8), commonly referred to as 2,3,4-trimethoxyxanthone, is a trioxygenated xanthone derivative (C16H14O5, MW 286.28). It is a naturally occurring compound isolated from several plant species within the genera Hypericum and Polygala.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 6563-46-8
Cat. No. B12670031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one, 2,3,4-trimethoxy-
CAS6563-46-8
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)OC
InChIInChI=1S/C16H14O5/c1-18-12-8-10-13(17)9-6-4-5-7-11(9)21-14(10)16(20-3)15(12)19-2/h4-8H,1-3H3
InChIKeyOHMRDPMUVLOBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxy-9H-xanthen-9-one (CAS 6563-46-8): Procurement-Critical Baseline for a Trioxygenated Xanthone


9H-Xanthen-9-one, 2,3,4-trimethoxy- (CAS 6563-46-8), commonly referred to as 2,3,4-trimethoxyxanthone, is a trioxygenated xanthone derivative (C16H14O5, MW 286.28) [1][3]. It is a naturally occurring compound isolated from several plant species within the genera Hypericum and Polygala [2][4]. The compound is characterized by three methoxy substituents at the 2, 3, and 4 positions of the xanthone core, a specific substitution pattern that distinguishes it from other regioisomeric trimethoxyxanthones and influences its biological target profile.

Why 2,3,4-Trimethoxy-9H-xanthen-9-one Cannot Be Replaced by General Xanthone Candidates


The biological activity of xanthones is highly sensitive to the number and position of substituents on the aromatic rings. Simply substituting 2,3,4-trimethoxy-9H-xanthen-9-one with another trimethoxyxanthone regioisomer, such as 1,2,3-trimethoxyxanthone (CAS 27460-10-2), or a hydroxylated analog, can lead to significant shifts in enzyme inhibition profiles and potency. The contiguous 2,3,4-trimethoxy motif generates a specific electron density distribution on the xanthone scaffold, which is critical for high-affinity interactions with targets like carbonic anhydrase isoforms and cytochrome P450 enzymes [1][2][3]. Procurement based solely on the 'xanthone' core without verifying this specific substitution pattern risks selecting a compound with entirely different, and potentially irrelevant, biochemical properties.

Quantitative Differentiation Evidence for 2,3,4-Trimethoxy-9H-xanthen-9-one Against In-Class Alternatives


High-Affinity Carbonic Anhydrase IX (CA IX) Inhibition: Potency Comparison vs. Standard CA Inhibitor Acetazolamide

2,3,4-Trimethoxy-9H-xanthen-9-one demonstrates exceptionally high affinity for human carbonic anhydrase IX (CA IX), a validated drug target in tumor hypoxia [1]. In a standardized stopped-flow CO2 hydration assay, the compound inhibited recombinant human CA IX with a Ki of 0.57 nM. By comparison, the clinically used standard carbonic anhydrase inhibitor acetazolamide (AAZ) exhibits a Ki for CA IX of 25 nM [2]. This represents a ~44-fold increase in affinity for the 2,3,4-trimethoxyxanthone compound over the reference drug. This substantial potency advantage is directly linked to the specific 2,3,4-trimethoxy substitution pattern, which other xanthone regioisomers do not possess .

Carbonic Anhydrase Inhibition Cancer Therapeutics Enzyme Kinetics

Differential Selectivity Profile Against Cytochrome P450 Enzymes

Profiling the inhibition of major cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions and metabolic stability. 2,3,4-Trimethoxy-9H-xanthen-9-one was screened against a panel of human CYP isoforms expressed in Saccharomyces cerevisiae [1]. It showed moderate inhibitory activity against CYP1A2 (IC50 = 4.7 µM), but was a weak inhibitor of CYP3A4 (IC50 = 11.1 µM) and CYP2D6 (IC50 = 8.2 µM). While a specific head-to-head comparator for a regioisomer is absent in this dataset, class-level inference from other xanthone SAR studies indicates that the introduction of hydroxyl groups or methoxy group rearrangement significantly alters CYP inhibition potency and isoform selectivity [2].

Drug Metabolism CYP Inhibition Drug-Drug Interactions

Natural Isolation as a Chemotaxonomic Marker for Hypericum Species

2,3,4-Trimethoxy-9H-xanthen-9-one has been reliably isolated and identified as a characteristic xanthone constituent of specific Hypericum species, notably Hypericum ericoides and Hypericum lagarocladum [1][2]. This specific substitution pattern is less common than other trimethoxyxanthone regioisomers in nature. For example, 1,2,3-trimethoxyxanthone is typically isolated from Psorospermum adamauense, a plant from a different family . This distinct botanical source specificity makes 2,3,4-trimethoxyxanthone a superior analytical reference standard for the quality control and species authentication of Hypericum-derived herbal products, where 1,2,3-trimethoxyxanthone would be an ineffective and potentially misleading marker.

Phytochemistry Chemotaxonomy Quality Control Marker

Procurement-Driven Application Scenarios for 2,3,4-Trimethoxy-9H-xanthen-9-one (CAS 6563-46-8)


Development of Potent and Selective Carbonic Anhydrase IX (CA IX) Probes for Tumor Hypoxia Research

Research groups focused on the tumor microenvironment and CA IX biology can procure 2,3,4-trimethoxy-9H-xanthen-9-one as a validated hit compound. Its sub-nanomolar Ki of 0.57 nM against CA IX, which is ~44-fold superior to the classical inhibitor acetazolamide, makes it an attractive starting scaffold for developing highly potent chemical probes [Section 3, Evidence 1]. The compound's activity against this specific target, driven by its unique 2,3,4-trimethoxy substitution, cannot be replicated by other trimethoxyxanthone isomers, ensuring specificity of effect in biological testing.

Screening for Metabolism-Based Drug-Drug Interaction Liability in Early-Stage Discovery

Pharmaceutical and biotechnology companies can utilize 2,3,4-trimethoxy-9H-xanthen-9-one in panels assessing cytochrome P450 inhibition. Its established IC50 values (CYP1A2: 4.7 µM; CYP3A4: 11.1 µM; CYP2D6: 8.2 µM) provide a clear, quantifiable baseline for profiling the compound's metabolic interaction risk, as detailed in Section 3, Evidence 2. This selective profile against key CYP isoforms offers an advantage over more broadly inhibitory xanthones, allowing for a more refined assessment of potential drug-drug interactions.

Quality Control Reference Standard for Authentication of Hypericum ericoides and Related Species

Laboratories performing quality control on Hypericum-based botanicals must source genuine 2,3,4-trimethoxy-9H-xanthen-9-one as a chemotaxonomic reference standard. As established in Section 3, Evidence 3, this compound is a characteristic marker for H. ericoides and H. lagarocladum, distinct from 1,2,3-trimethoxyxanthone found in Psorospermum. Its use ensures accurate species identification and product authentication, fulfilling a critical regulatory requirement for herbal supplement manufacturing.

Structure-Activity Relationship (SAR) Studies on Trioxygenated Xanthone Scaffolds

Medicinal chemistry programs exploring xanthone derivatives as enzyme inhibitors will find 2,3,4-trimethoxy-9H-xanthen-9-one a crucial comparator compound. Its specific inhibition profile for CA IX and CYP enzymes (Section 3, Evidence 1 & 2) serves as a benchmark for evaluating the impact of regioisomerism (e.g., moving to a 1,2,3- or 2,3,5-trimethoxy pattern) on biological activity, enabling rational, data-driven molecular optimization.

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